Cas no 959046-59-4 (4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro-)
![4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- structure](https://ja.kuujia.com/scimg/cas/959046-59-4x500.png)
4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- 化学的及び物理的性質
名前と識別子
-
- 4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro-
- 7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol
- 7-Nitro-3H-imidazo[4,5-b]pyridine 4-oxide
- AS-35190
- 4-hydroxy-7-nitroimidazo[4,5-b]pyridine
- E72758
- 14432-11-2
- 959046-59-4
- 3h-imidazo[4,5-b]pyridine,7-nitro-,4-oxide
- MFCD13183308
- SCHEMBL14203614
- 7-nitro-1H-imidazo[4,5-b]pyridine 4-oxide
- AKOS015911733
- 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide
- 7-NITROIMIDAZO[4,5-B]PYRIDIN-4-OL
- 7-NITRO-3H-IMIDAZO[4,5-B]PYRIDIN-4-IUM-4-OLATE
- DB-218934
-
- MDL: MFCD18820150
- インチ: InChI=1S/C6H4N4O3/c11-9-2-1-4(10(12)13)5-6(9)8-3-7-5/h1-3,11H
- InChIKey: XYOMJEGDEBBHAI-UHFFFAOYSA-N
- ほほえんだ: O=[N+](C1=C2N=CN=C2N(C=C1)O)[O-]
計算された属性
- せいみつぶんしりょう: 180.02834000g/mol
- どういたいしつりょう: 180.02834000g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA16797-5mg |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 5mg |
$118.00 | 2023-12-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533417-1g |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 98% | 1g |
¥2356.00 | 2024-04-23 | |
A2B Chem LLC | BA16797-3mg |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 3mg |
$105.00 | 2023-12-29 | ||
A2B Chem LLC | BA16797-10mg |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 10mg |
$135.00 | 2023-12-29 | ||
A2B Chem LLC | BA16797-2mg |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 2mg |
$86.00 | 2023-12-29 | ||
A2B Chem LLC | BA16797-100mg |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 95% | 100mg |
$65.00 | 2024-07-18 | |
Chemenu | CM270819-5g |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 97% | 5g |
$659 | 2024-07-18 | |
Chemenu | CM270819-5g |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 97% | 5g |
$659 | 2021-08-18 | |
A2B Chem LLC | BA16797-1g |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 95% | 1g |
$274.00 | 2024-07-18 | |
A2B Chem LLC | BA16797-500mg |
7-Nitro-4H-imidazo[4,5-b]pyridin-4-ol |
959046-59-4 | 95% | 500mg |
$174.00 | 2024-07-18 |
4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- 関連文献
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro-に関する追加情報
Chemical Profile of 4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- (CAS No. 959046-59-4)
4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro-, identified by its Chemical Abstracts Service (CAS) number 959046-59-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both hydroxyl and nitro functional groups in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable scaffold for the development of novel bioactive molecules.
The structural framework of 4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- consists of a fused imidazole and pyridine ring system, which is a common feature in many pharmacologically active compounds. The nitro group at the 7-position introduces electrophilicity, enabling various chemical transformations that can be exploited in drug design. Additionally, the hydroxyl group at the 4-position provides a site for further functionalization, allowing for the synthesis of derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Recent studies have highlighted the significance of imidazopyridine derivatives in medicinal chemistry. These compounds have been investigated for their potential roles in modulating various biological pathways, including enzyme inhibition, receptor binding, and anti-inflammatory effects. The nitro group in particular has been shown to enhance binding affinity to certain targets due to its ability to engage in hydrogen bonding and π-stacking interactions. This feature makes 4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- a promising candidate for further exploration in drug discovery.
In the context of current research, imidazopyridine-based scaffolds have been extensively studied for their antimicrobial and anticancer properties. For instance, several derivatives of this class have demonstrated efficacy against resistant bacterial strains by inhibiting key metabolic pathways. The nitro and hydroxyl substituents in 4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- may play a crucial role in modulating these interactions with biological targets. Additionally, the compound's ability to undergo redox transformations could be exploited for developing prodrugs that release active species in vivo.
The synthesis of 4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- involves multi-step organic reactions that typically begin with readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. The introduction of the nitro group can be achieved through nitration or metal-catalyzed oxidation processes. The hydroxyl group can then be installed via reduction of an ester or ether precursor or through direct hydroxylation techniques. These synthetic strategies highlight the versatility of this compound as a building block for more complex molecules.
The pharmacological evaluation of 4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines by inducing apoptosis or inhibiting proliferation. The presence of both nitro and hydroxyl groups appears to contribute to its ability to interact with biological targets in multiple ways, enhancing its overall potency. Furthermore, preliminary toxicity studies suggest that the compound is well-tolerated at low concentrations but may require further optimization to minimize potential side effects.
One of the most exciting aspects of imidazopyridine derivatives is their potential for structure-based drug design. Computational methods such as molecular docking and quantum mechanical calculations have been employed to understand how these compounds interact with their targets at the molecular level. These studies have provided valuable insights into the structural features that contribute to biological activity and have guided the development of more potent and selective derivatives. For example, modifications around the nitro and hydroxyl groups have been shown to significantly alter binding affinity and specificity.
The future directions for research on 4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro- include exploring its role in modulating inflammatory pathways and developing it as an antiviral agent. The compound's ability to interact with multiple biological targets makes it a versatile scaffold for addressing various diseases. Additionally, investigating its mechanism of action could lead to new therapeutic strategies that leverage its unique chemical properties.
In conclusion, 4H-Imidazo[4,5-b]pyridine, 4-hydroxy- 7-nitro- (CAS No. 959046- 59 -4) represents a promising area of research in pharmaceutical chemistry. Its structural features, combined with recent advancements in drug design methodologies, position it as a valuable candidate for further development into novel therapeutic agents.
959046-59-4 (4H-Imidazo[4,5-b]pyridine, 4-hydroxy-7-nitro-) 関連製品
- 361160-07-8(N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide)
- 62732-43-8(2-azatricyclo7.3.0.0,3,7dodeca-1,3(7),8-trien-8-amine)
- 2580114-79-8(rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methylazetidine-2-carboxylic acid)
- 2356122-22-8(tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate)
- 1428373-07-2(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)
- 2228552-74-5(4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine)
- 33070-25-6(1,3,6-Trichloropyrene (Technical Grade))
- 392239-08-6(5-methyl-2-4-(piperidine-1-sulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 2171469-42-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid)
- 24666-43-1(4-bromo-2-methylfuran)
